molecular formula C10H12OS B2743321 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one CAS No. 70201-55-7

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one

Cat. No. B2743321
CAS RN: 70201-55-7
M. Wt: 180.27
InChI Key: DRZLTLOQRZJNCW-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, otherwise known as 1-ethyl-2-sulfanylbenzene, is a compound that has been widely studied due to its unique properties and potential applications in the fields of science and medicine. This compound has been found to have a wide range of uses, ranging from its use as a synthetic intermediate in the preparation of pharmaceuticals and other organic compounds, to its use in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Inflammation-Reducing Medicine

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one serves as a precursor in the synthesis of medicines aimed at reducing inflammation. The compound is a key intermediate in the fabrication of 4-phenyl-2-butanone, an important medium for synthesizing such medications (Jiangli Zhang, 2005).

Chemical Rearrangement Studies

This compound is involved in chemical studies related to rearrangement reactions. For instance, it is used in experiments involving potassium hydroxide-mediated rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones, showcasing its utility in advanced organic synthesis (J. Bin, Jae Sang Lee, K. Kim, 2004).

Methyl Coenzyme M Reductase System Research

It also plays a role in studies of the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum. Specifically, its analogues are investigated as substrates for this enzyme system, highlighting its relevance in biochemical and microbiological research (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978).

Studies in Organic Chemistry

Further, its derivatives are studied for their potential in various organic reactions, such as the palladium-catalysed regioselective addition reaction of ethyl phenylphosphinate with terminal acetylenes. This indicates its significance in developing new synthetic methodologies in organic chemistry (Satish Kumar Nune, Masato Tanaka, 2007).

Research in Carbohydrate Chemistry

Additionally, it is used in carbohydrate chemistry, notably in the synthesis of oligosaccharides of biological importance. Its presence as a functional group in glycosyl donors aids in the stereoselective introduction of glycosidic linkages, crucial for the synthesis of complex biological molecules (Jin-Hwan Kim, Hai Yang, J. Park, G. Boons, 2005).

properties

IUPAC Name

1-(2-ethylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZLTLOQRZJNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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